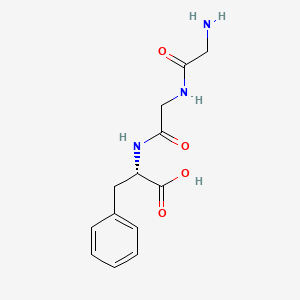

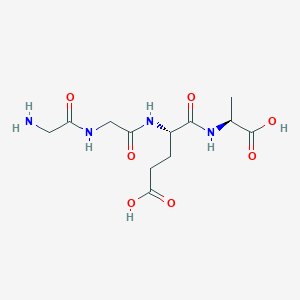

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Inhibition of β-Lactamase Enzymes

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid is reported as a model inhibitor for β-lactamase enzymes like metallo-β-lactamase. This is significant as bacteria can become resistant to β-lactam antibiotics through the production of these enzymes. A study prepared a carbon-14 labeled version of this compound to understand its mechanism of action in vivo pharmacological studies (Maleki et al., 2019).

2. Radiation Protective Agents

Research on radiation protective agents has led to the synthesis of compounds like 2-acetamido-1-mercapto-1-phenylpropane, which is related to this compound. These compounds have potential applications in protecting against radiation-related damage (Bhat & Mccarthy, 1965).

3. Anticonvulsant Activity

Compounds structurally related to this compound have been studied for their potential anticonvulsant activities. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are evaluated as functionalized amino acid anticonvulsants, indicating potential applications in neurological disorders (Camerman et al., 2005).

4. Enantioselective Synthesis

The compound's derivatives are used in enantioselective synthesis, important in creating optically active pharmaceuticals. For example, optically pure (S)-2-acetylthio-3-phenylpropanoic acid can be prepared from l-phenylalanine, showing the compound's role in producing enantiomerically pure substances (Chen et al., 2004).

5. Development of Antimicrobial Agents

Some derivatives of this compound are studied for their potential as antimicrobial agents. Research on new heterocyclic compounds incorporating sulfamoyl moiety suggests applications in antimicrobial therapies (Darwish et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

H-Gly-Gly-Phe-OH, also known as Gly-Gly-Phe or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid, is a tripeptide linker that may be used in the creation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies that are specific to certain antigens present on the surface of cells .

Mode of Action

The N-terminal of the glycine tripeptide in H-Gly-Gly-Phe-OH is free to perform a variety of reactions such as couplings with carboxylic acids or N-hydroxysuccinimide (NHS) esters . This allows the compound to bind to the antibodies, forming an ADC. The ADC can then specifically target cells that express the antigen recognized by the antibody, delivering the drug directly to these cells .

Biochemical Pathways

It is known that the compound can self-assemble into hydrogels . These hydrogels have potential applications in biomedical fields such as drug delivery and tissue engineering .

Pharmacokinetics

As a peptide, it is expected to have good bioavailability due to its small size and simple synthesis method .

Result of Action

The result of the action of H-Gly-Gly-Phe-OH is the formation of ADCs that can deliver drugs directly to specific cells . This targeted delivery can increase the efficacy of the drug and reduce side effects by minimizing exposure to non-target cells .

Action Environment

The action of H-Gly-Gly-Phe-OH can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the self-assembly of the compound into hydrogels . Additionally, the presence of other molecules, such as carboxylic acids or NHS esters, can influence the compound’s ability to form ADCs .

Propriétés

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAOGBVWCYGHZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308519 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6234-26-0 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, N-(N-glycylglycyl)-3-phenyl-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Gly-Gly-Phe?

A1: The molecular formula of Gly-Gly-Phe is C12H15N3O4. Its molecular weight is 265.26 g/mol.

Q2: Is there any spectroscopic data available for Gly-Gly-Phe?

A2: Yes, several studies utilize spectroscopic techniques for structural analysis. [] For example, NMR spectroscopy has been extensively employed to study the conformation of Gly-Gly-Phe and its derivatives, particularly in the context of enkephalin analogs. []

Q3: What is the significance of the Gly-Gly-Phe sequence in opioid peptides?

A3: The Gly-Gly-Phe sequence is a key structural motif found in numerous opioid peptides, including enkephalins. [, , , , ] This tripeptide sequence is crucial for binding to opioid receptors. []

Q4: How do modifications to the Gly-Gly-Phe sequence affect opioid activity?

A4: Modifications to this sequence, such as N-terminal extensions, C-terminal extensions, and cyclization, significantly influence the activity, potency, and selectivity of enkephalin analogs for different opioid receptor subtypes (mu, delta, kappa). [, , ]

Q5: Why is the tyrosine residue preceding the Gly-Gly-Phe sequence in enkephalins considered important?

A6: The N-terminal tyrosine residue in enkephalins is essential for opioid activity. [, , ] Removing it or modifying it significantly diminishes the peptide's ability to bind to opioid receptors and elicit a biological response. [, , ]

Q6: Are there any studies investigating the effect of carbohydrate conjugation to the Gly-Gly-Phe sequence in enkephalins?

A7: Yes, researchers have synthesized O-glucopeptides by attaching a glucose molecule to the tyrosine residue of enkephalin analogs containing the Gly-Gly-Phe sequence. [] This modification was found to influence the biological activity and potentially the conformation of these opioid peptides. []

Q7: Does Gly-Gly-Phe itself bind to opioid receptors?

A8: While Gly-Gly-Phe is a crucial component of enkephalins that bind to opioid receptors, the tripeptide alone has a significantly lower affinity for these receptors compared to the full pentapeptide sequence. [, , , ]

Q8: How do enkephalins containing the Gly-Gly-Phe sequence interact with opioid receptors?

A9: Enkephalins, containing the Gly-Gly-Phe sequence, bind to opioid receptors on cell surfaces, primarily in the central and peripheral nervous systems. [, ] This binding triggers a cascade of intracellular events, including inhibition of adenylate cyclase activity, leading to downstream effects like pain relief. [, , , ]

Q9: What are the downstream effects of enkephalins binding to opioid receptors?

A10: Enkephalins, by binding to opioid receptors, primarily induce analgesia (pain relief). [, , , , , ] They also influence various physiological processes, including mood, stress response, and gastrointestinal motility. [, , , ]

Q10: Do enkephalins always inhibit spontaneous muscle contractions?

A11: While enkephalins are known for their inhibitory effects on muscle contractions, this is not universally true. [, ] For instance, FMRFamide (Phe-Met-Arg-Phe-NH2), a neuropeptide structurally similar to enkephalins, inhibits spontaneous contractions of the Aplysia anterior gizzard, but Met-enkephalin does not affect this activity. []

Q11: Does Gly-Gly-Phe possess any catalytic properties?

A12: Gly-Gly-Phe itself does not exhibit inherent catalytic activity. It is a substrate for enzymes like aminopeptidases and endopeptidases, which cleave peptide bonds. [, ]

Q12: What is the role of enzymes in processing peptides containing the Gly-Gly-Phe sequence?

A13: Enzymes like prohormone convertases (PC1 and PC2) and enkephalin aminopeptidases play crucial roles in processing larger precursor peptides containing the Gly-Gly-Phe sequence into active enkephalins. [, ] These enzymes exhibit specific cleavage sites, influencing the type and quantity of opioid peptides produced. [, ]

Q13: Can you elaborate on the proteolytic processing of proenkephalin?

A14: The proenkephalin precursor, containing multiple copies of the Gly-Gly-Phe sequence, undergoes a series of enzymatic cleavages by prohormone convertases (PC1 and PC2) to generate various enkephalin peptides. [] Research suggests that PC2 plays a more significant role than PC1 in the final steps of generating mature, active enkephalins. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)